5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with a pyrazole ring, along with benzyl, methoxy, and methoxyphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a quinoline derivative, the introduction of a pyrazole ring can be achieved through cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis or high-throughput screening can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to replace hydrogen atoms or functional groups with other substituents, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce alcohols or amines.
Scientific Research Applications
5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline: Lacks the benzyl group, which may affect its biological activity and chemical properties.
5-benzyl-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline: Lacks the methoxy groups on the quinoline ring, potentially altering its reactivity and interactions with biological targets.
5-benzyl-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline: Lacks the methoxyphenyl group, which may influence its solubility and binding affinity.
Uniqueness
The presence of benzyl, methoxy, and methoxyphenyl substituents in 5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline contributes to its unique chemical and biological properties. These substituents can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-30-19-11-9-18(10-12-19)25-21-16-29(15-17-7-5-4-6-8-17)22-14-24(32-3)23(31-2)13-20(22)26(21)28-27-25/h4-14,16H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQZKVWORIYYCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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